
3-(5-Fluoropyridin-3-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoropyridin-3-yl)propanal is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(5-Fluoropyridin-3-yl)propanal is1S/C8H8FNO/c9-8-4-7(2-1-3-11)5-10-6-8/h3-6H,1-2H2 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
3-(5-Fluoropyridin-3-yl)propanal is a liquid at room temperature .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Drug Development
Fluorination of organic molecules, including pyridines, is a common strategy to enhance their pharmacological properties, such as metabolic stability, lipophilicity, and bioavailability. The incorporation of fluorine into drug molecules can significantly alter their interaction with biological targets, improving efficacy or reducing toxicity. The research on fluorinated indoles and their selectivity towards specific receptors, as well as the development of versatile synthetic strategies for incorporating fluorine, underscores the importance of such modifications in medicinal chemistry and drug design (van Niel et al., 1999).
Radiopharmaceuticals and Imaging
The synthesis and application of fluorine-18 labeled fluoropyridines, including 3-fluoropyridine derivatives, in positron emission tomography (PET) imaging highlight another critical area of scientific research. These compounds offer valuable tools for medical imaging, allowing for the non-invasive study of physiological and pathological processes in vivo. The development of pyridyliodonium salts for introducing fluorine-18 into specific positions on the pyridine ring facilitates the production of radiotracers with improved stability and specificity for PET imaging (Carroll et al., 2007).
Chemotherapy Enhancement and Resistance Mechanisms
The role of fluorinated compounds, particularly 5-fluorouracil (5-FU) and its derivatives, in chemotherapy, is well-documented. These compounds are foundational in the treatment of various cancers, including colorectal and breast cancers. The mechanisms of action, resistance, and strategies to enhance the efficacy of 5-FU through biochemical modulation and combination therapies are areas of extensive research. This includes the study of the multidrug resistance protein 5 (ABCC5) that confers resistance to 5-FU by transporting its monophosphorylated metabolites, illustrating the complex interactions between chemotherapeutic agents and cellular transport mechanisms (Pratt et al., 2005).
Safety and Hazards
The safety information for 3-(5-Fluoropyridin-3-yl)propanal includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
3-(5-fluoropyridin-3-yl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-8-4-7(2-1-3-11)5-10-6-8/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLWYIRATNXKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
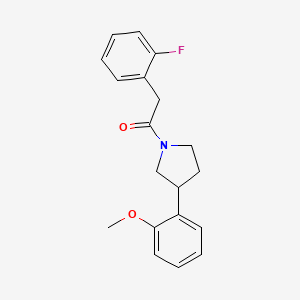
![N-[5-(Hydroxymethyl)-2,4-dimethylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936263.png)
![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)
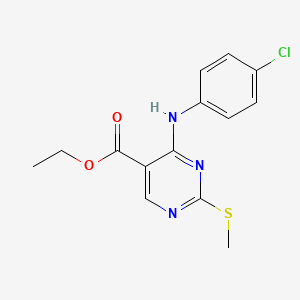
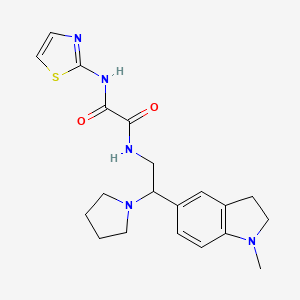
![N-[3-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2936270.png)
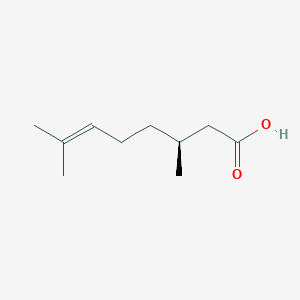
![1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2936276.png)
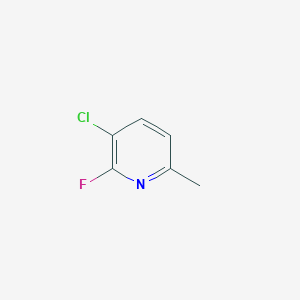
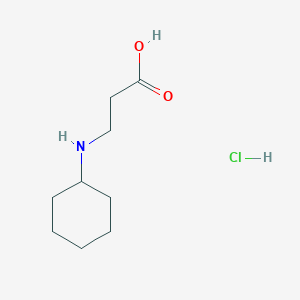
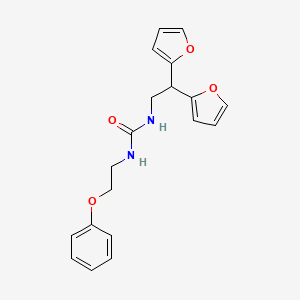
![5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2936280.png)